Product packaging for 2-Bromo-N-methylpyrimidin-5-amine(Cat. No.:)

2-Bromo-N-methylpyrimidin-5-amine

Cat. No.: B13107442
M. Wt: 188.03 g/mol
InChI Key: PATDXACZPJZIEJ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a foundational scaffold in both biochemistry and synthetic chemistry. sigmaaldrich.com Its derivatives are of immense interest because they are core components of natural and non-natural compounds with a vast range of biological activities. chemicalbook.com In nature, the pyrimidine motif is famously found in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. bldpharm.com

The synthetic versatility of the pyrimidine ring allows chemists to create extensive libraries of compounds for drug discovery and materials science. sigmaaldrich.comchemicalbook.com The synthesis of pyrimidine derivatives is a well-established field, often involving the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as ureas, amidines, or guanidines. nih.gov The resulting pyrimidine structures can be further modified, and their utility in pharmaceuticals is widespread, with applications including antiviral, anticancer, anti-inflammatory, and antibacterial agents. chemicalbook.com

Significance of Halogenated and Aminated Pyrimidines as Synthetic Scaffolds

The introduction of halogen and amine substituents onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. These functional groups serve as reactive handles for building more complex molecular architectures.

Halogenated pyrimidines , particularly those containing bromine or chlorine, are key building blocks for cross-coupling reactions. mdpi.comrsc.org The carbon-bromine bond in compounds like 2-Bromo-N-methylpyrimidin-5-amine is a prime site for palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. mdpi.com These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of various aryl, alkyl, or amino groups. The reactivity of halogens on the pyrimidine ring is position-dependent, with halogens at the 2, 4, and 6 positions being particularly susceptible to nucleophilic substitution. bldpharm.com This predictable reactivity makes halogenated pyrimidines invaluable for the convergent synthesis of complex target molecules. rsc.org

Structural Context of this compound within Heterocyclic Chemistry

This compound is defined by the specific arrangement of its functional groups on the pyrimidine core. The bromine atom is at the 2-position, and the N-methylamine group is at the 5-position. This substitution pattern dictates its chemical reactivity and three-dimensional shape.

Based on structural analyses of similar compounds, such as the isomer 5-Bromo-N-methylpyrimidin-2-amine, the pyrimidine ring itself is expected to be essentially planar. nih.govuni.lu In its isomer, the bromine atom and the nitrogen of the methylamine (B109427) group are nearly coplanar with the ring. nih.govuni.lu It is anticipated that this compound would adopt a similar planar conformation, which is a common feature of aromatic heterocyclic systems.

The electronic nature of the molecule is shaped by the interplay of its substituents. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, making the ring itself electron-deficient. The bromine atom at the 2-position further withdraws electron density via induction. In contrast, the amino group at the 5-position is an electron-donating group through resonance, pushing electron density into the ring. This "push-pull" electronic arrangement can lead to unique reactivity and is a common strategy in the design of functional molecules.

While specific experimental data for this compound is not widely available, its properties can be predicted based on related structures.

Table 1: Physicochemical Properties of this compound and Related Isomers Note: Data for the title compound is not readily available in published literature. The table includes data for structurally related isomers for comparative context.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Properties
This compoundNot FoundC5H6BrN3188.03Data not available
5-Bromo-N-methylpyrimidin-2-amine31402-54-7C5H6BrN3188.03Crystal structure reported; planar pyrimidine ring. nih.govuni.lu
2-Bromo-5-methylpyrimidine13365-51-0C5H5BrN2172.01Predicted XlogP: 1.6. chemicalbook.com
2-Amino-5-bromopyrimidine7752-82-1C4H4BrN3174.00Synthesis from 2-aminopyrimidine (B69317) and NBS is reported.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B13107442 2-Bromo-N-methylpyrimidin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

2-bromo-N-methylpyrimidin-5-amine

InChI

InChI=1S/C5H6BrN3/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3

InChI Key

PATDXACZPJZIEJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(N=C1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo N Methylpyrimidin 5 Amine and Its Pyrimidine Precursors

Strategies for Halogenation of Pyrimidine (B1678525) Scaffolds

Regioselective Bromination at the C-2 Position of Pyrimidine

The C-2 position of the pyrimidine ring can be effectively brominated through several established methods. One common approach is the diazotization of 2-aminopyrimidine (B69317) in the presence of hydrobromic acid, which provides a convenient route to 2-bromopyrimidine, a versatile starting material for further substitutions. chemicalbook.com

Another significant strategy involves a halogen exchange reaction. Commercially available 2-chloropyrimidines can be converted to their 2-bromo analogues. For instance, stirring a 2-chloro-substituted pyrimidine with hydrogen bromide dissolved in glacial acetic acid can result in a high-yield conversion to the corresponding 2-bromopyrimidine. google.com This method is particularly useful for synthesizing 2-bromo-5-alkylpyrimidines. google.com

Table 1: Selected Methods for C-2 Bromination of Pyrimidine Derivatives

Starting Material Reagents Key Conditions Product Reference
2-Aminopyrimidine NaNO₂, HBr Diazotization 2-Bromopyrimidine chemicalbook.com

Bromination at the C-5 Position of the Pyrimidine Ring

The C-5 position of the pyrimidine ring is electron-rich compared to other carbon atoms in the ring, making it susceptible to electrophilic substitution. wikipedia.org This characteristic allows for direct bromination using various reagents. One effective method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF). fiu.edunih.govnih.gov The efficiency of this reaction can be further enhanced by the addition of Lewis acids. fiu.edunih.gov

Other reagents have also been successfully used for C-5 bromination, including bromine in various solvents, a combination of m-chloroperbenzoic acid (MCPBA) and HBr, or ceric ammonium (B1175870) nitrate (B79036) (CAN) with LiBr. nih.gov

Table 2: C-5 Bromination of Uridine Derivatives with 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

Substrate Reagent(s) Solvent Time (h) Yield (%) Reference
2′,3′,5′-tri-O-acetyluridine DBH (1.1 equiv) CH₂Cl₂ 28 95 nih.gov
2′,3′,5′-tri-O-acetyluridine DBH (0.55 equiv), TMSOTf (0.55 equiv) CH₂Cl₂ 6 94 nih.gov
Unprotected Uridine DBH DMF 0.33 75 fiu.edu

TMSOTf: Trimethylsilyl trifluoromethanesulfonate; TBDMS: tert-Butyldimethylsilyl

Role of N-Bromosuccinimide (NBS) and Related Reagents in Pyrimidine Bromination

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of pyrimidines, acting as a source of electrophilic bromine. organic-chemistry.orgwikipedia.org It is frequently employed for the C-5 bromination of pyrimidine nucleosides, such as uridine and cytidine, often using DMF as the solvent. nih.govnih.gov The reaction mechanism can proceed via an electrophilic pathway or, under different conditions involving radical initiators, a radical pathway. wikipedia.orgacs.org The use of NBS in ionic liquids has also been developed as a highly efficient and environmentally benign methodology for C-5 halogenation. elsevierpure.com Research has shown that NBS in carbon tetrachloride can effectively brominate 2-aminopyrimidines at the C-5 position. jst.go.jp

Beyond NBS, other N-halosuccinimides are effective. For instance, N-chlorosuccinimide (NCS) has been used for the C-5 chlorination of cytidine. mostwiedzy.pl Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) function similarly to NBS as sources of electrophilic bromine for these transformations. fiu.edunih.gov

Transition Metal-Free Bromination Protocols

Many of the established methods for pyrimidine bromination are inherently transition-metal-free. The use of reagents like N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), and elemental bromine does not require a metal catalyst. nih.govnih.gov

Recent advancements have focused on developing even more environmentally friendly and efficient transition-metal-free protocols. One such method employs a hypervalent iodine(III) reagent like Phenyliodine(III) diacetate (PIDA) in combination with potassium bromide in water, enabling clean and regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines at room temperature. rsc.orgnih.gov Another innovative, one-step protocol for synthesizing halogenated pyrazolo[1,5-a]pyrimidines utilizes a mixture of NaX (where X = Br, I, Cl) and potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov Furthermore, transition-metal-free decarboxylative bromination of aromatic acids has been reported, presenting a potential route for synthesizing aryl bromides from readily available carboxylic acids. rsc.org

Amination Strategies for Pyrimidine Derivatives

The introduction of an amino group is another key functionalization step. For the synthesis of the target compound, this involves placing an amino functionality at the C-5 position of the pyrimidine ring.

Introduction of the Amino Functionality at the C-5 Position

The C-5 position of the pyrimidine ring, being susceptible to electrophilic attack, is a logical site for introducing a nitrogen-containing group. wikipedia.org While direct amination can be challenging, a common and effective strategy is to first introduce a nitro group (—NO₂) via electrophilic nitration. The resulting nitropyrimidine can then be readily reduced to the corresponding aminopyrimidine. A standard method for this reduction involves using reagents like iron powder with ammonium chloride in a solvent mixture such as methanol (B129727) and water. chemicalbook.com

NMR studies have also shed light on the protonation behavior of the pyrimidine ring, showing that under certain conditions, the C-5 position can be protonated, forming a stable cationic sigma-complex, which underscores the unique reactivity of this site. nih.gov Once the 5-amino group is in place, subsequent N-methylation can be achieved through standard synthetic procedures to yield the final N-methylpyrimidin-5-amine moiety.

Table of Mentioned Chemical Compounds

Compound Name Abbreviation
2-Bromo-N-methylpyrimidin-5-amine -
2-Aminopyrimidine -
2-Bromopyrimidine -
2-Chloropyrimidine -
5-Propyl-2-bromopyrimidine -
5-Propyl-2-chloropyrimidine -
1,3-Dibromo-5,5-dimethylhydantoin DBH
Acetic Acid AcOH
Acetonitrile CH₃CN
Ammonium chloride -
Dichloromethane CH₂Cl₂
Dimethylformamide DMF
Hydrobromic acid HBr
Hydrogen bromide HBr
Iron powder -
m-Chloroperbenzoic acid MCPBA
N-Bromosuccinimide NBS
N-Chlorosuccinimide NCS
Phenyliodine(III) diacetate PIDA
Potassium bromide KBr
Potassium persulfate K₂S₂O₈
Sodium nitrite NaNO₂
Trimethylsilyl trifluoromethanesulfonate TMSOTf
Uridine -
Cytidine -
2′,3′,5′-tri-O-acetyluridine -

N-Methylation of the Pyrimidin-5-amine Moiety

Direct N-methylation of a pyrimidin-5-amine precursor is a straightforward approach to introduce the methyl group onto the amine. However, the selective mono-N-methylation of amines can be challenging, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The choice of methylating agent and reaction conditions is crucial to favor the desired N-methylated product.

Common methylating agents like methyl iodide can lead to over-methylation. scientificupdate.com For instance, direct methylation of a similar amide system using methyl iodide resulted in significant amounts of the O-methylated isomer. scientificupdate.com To circumvent this, alternative methods have been developed. One such method involves a two-step, one-pot procedure using (chloromethyl)dimethylchlorosilane and a fluoride (B91410) source, which has been shown to selectively produce N-methylated amides. scientificupdate.com This process proceeds through a cyclic penta-coordinate silicon intermediate that undergoes a Chapman-type rearrangement. scientificupdate.com Another approach utilizes trimethylsulfoxonium (B8643921) iodide, which is noted for its ease of handling, although it can introduce sulfur-based impurities that may affect downstream catalytic processes. scientificupdate.com

Reductive Amination Approaches for Alkylated Amines

Reductive amination offers a more controlled method for synthesizing N-methylamines, avoiding the issue of multiple alkylations often seen with direct alkylation. masterorganicchemistry.com This two-step process involves the initial formation of an imine from an amine and a carbonyl compound (in this case, formaldehyde (B43269) or a related equivalent for methylation), followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comwikipedia.org

This method is highly versatile and can be applied to a wide range of aldehydes and ketones to install various alkyl groups. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com For large-scale synthesis, the development of processes that avoid high-pressure hydrogen gas and utilize earth-abundant metal catalysts is of significant interest. nih.gov For example, an iron oxide-based nanocatalyst has been shown to effectively catalyze the reductive amination of nitroarenes with paraformaldehyde to yield N-methylamines. nih.gov

Multi-Step Synthetic Sequences for this compound Precursors

The synthesis of the pyrimidine core of this compound often relies on multi-step sequences that build the heterocyclic ring from acyclic precursors. These methods offer flexibility in introducing various substituents onto the pyrimidine ring.

Cyclization Reactions in Pyrimidine Ring Formation

The most common and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg This approach allows for the formation of a wide variety of substituted pyrimidines. For instance, 2-substituted pyrimidines can be synthesized from the reaction of β-dicarbonyl compounds with amidines. wikipedia.org

Several named reactions are employed for pyrimidine synthesis, including the Biginelli reaction, which is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com Other strategies include [3+3], [5+1], and [2+2+2] cycloadditions. mdpi.com For example, a [3+3] cycloaddition of α-azidovinyl ketones and amidines in the presence of a base can yield 5-aminopyrimidines. mdpi.com A one-pot synthesis of 5-bromo-2-substituted pyrimidines has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials. google.com

Sequential Functional Group Transformations

Once the pyrimidine ring is formed, sequential functional group interconversions are often necessary to arrive at the target molecule. These transformations can include halogenation, nitration, reduction, and amination. For example, electrophilic substitution on the pyrimidine ring, such as bromination, typically occurs at the C5 position, which is the least electron-deficient. wikipedia.org

A common precursor for the amine group is a nitro group, which can be introduced via nitration and subsequently reduced to the amine. For instance, the synthesis of 5-bromo-2-methylpyridin-3-amine (B1289001) involves the reduction of 2-methyl-3-nitro-5-bromopyridine using iron powder and ammonium chloride. chemicalbook.com Similarly, the synthesis of 2-bromo-3-nitro-5-methyl pyridine (B92270) can be achieved by treating 2-hydroxy-5-methyl-3-nitropyridine (B188116) with phosphorus(V) oxybromide. chemicalbook.com The resulting bromo-nitro intermediate can then undergo reduction of the nitro group to an amine.

Optimization of Reaction Conditions and Scalability Considerations

The efficiency and scalability of pyrimidine synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalyst Systems and Solvent Effects in Pyrimidine Synthesis

A variety of catalysts have been employed to improve the efficiency and selectivity of pyrimidine synthesis. For multicomponent reactions, catalysts can range from simple acids and bases to more complex metal-based systems. For example, trifluoroacetic acid (TFA) has been used as a catalyst in the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com Copper catalysts have been utilized in the cyclization of ketones with nitriles to form polysubstituted pyrimidines. mdpi.comorganic-chemistry.org

Solvent selection also plays a critical role. While many reactions are performed in organic solvents like dimethylformamide (DMF) or ethanol (B145695), there is a growing interest in using more environmentally benign solvents like water. mdpi.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which can simplify purification and reduce waste. mdpi.com For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved in good yields under solvent-free conditions using magnetic nano Fe3O4 particles as a catalyst. growingscience.com The optimization of catalyst amount and solvent is crucial for maximizing yield, as demonstrated in the synthesis of a pyrimidin-2-one where 2 mol% of a specific catalyst in ethanol at 40°C was found to be optimal. researchgate.net

Microwave-Assisted Synthetic Approaches for Pyrimidine Analogues

Microwave-assisted organic synthesis has become a pivotal technique in medicinal chemistry for the development of heterocyclic compounds, including pyrimidine analogues. eurekaselect.combenthamdirect.com This method utilizes microwave radiation to heat reactions, which can lead to a significant reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.net The heating mechanism involves both dipolar polarization and ionic conduction, contributing to a rapid and uniform temperature increase within the reaction mixture. benthamdirect.comresearchgate.net This technology aligns with the principles of green chemistry by often using recyclable solvents and reducing energy consumption. benthamdirect.comresearchgate.net

The application of microwave irradiation has proven highly effective for synthesizing a variety of pyrimidine derivatives. For instance, the synthesis of certain pyrimidine analogues saw reaction times decrease from 6–15 hours with conventional heating to just 10–15 minutes under microwave conditions, with yields improving by 10–15%. nih.gov Similarly, another study reported a substantial reduction in reaction time from about 800 minutes to 15 minutes, accompanied by a 20–25% increase in yield. nih.gov

Research has demonstrated the broad applicability of this technique. One approach involves the condensation of chalcones with guanidine hydrochloride in a basic medium to produce pyrimidine derivatives, a process significantly accelerated by microwave assistance. eurekaselect.com Another efficient method is the three-component reaction of aryl aldehydes, ethyl cyanoacetate, and guanidine in the presence of ethanolic NaOH under microwave irradiation, affording pyrimidine products in just 7-12 minutes. researchgate.net These rapid, high-yield syntheses are crucial for building libraries of compounds for biological screening. eurekaselect.com The development of poly-fused pyrimidines has also benefited from microwave chemistry, which offers enhanced yields, time savings, and environmentally safer reaction conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues

Synthesis Method Reaction Time Yield Reference
Conventional Heating 6-15 hours - nih.gov
Microwave-Assisted 10-15 minutes 10-15% higher nih.gov
Conventional Heating ~800 minutes - nih.gov
Microwave-Assisted 15 minutes 20-25% higher nih.gov
Conventional Heating 24 hours 42-55% nih.gov
Microwave-Assisted 8 minutes 69-88% nih.gov

Efficient and Sustainable Synthesis Protocols for Pyrimidine Intermediates

The demand for environmentally benign and efficient chemical processes has driven the development of sustainable protocols for synthesizing pyrimidine intermediates. A significant advancement in this area is the use of multicomponent reactions (MCRs), which enhance synthetic efficiency by combining multiple reactants in a single step to form complex products.

One innovative and sustainable approach involves a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.com This method is particularly noteworthy because the alcohol feedstocks can be sourced from indigestible biomass (lignocellulose), aligning with green chemistry principles. acs.orgbohrium.com The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. acs.orgbohrium.com This protocol, catalyzed by PN5P-Ir–pincer complexes, allows for the synthesis of 38 different, highly substituted pyrimidines in yields of up to 93%. acs.orgbohrium.com The regioselectivity of this method provides direct access to unsymmetrically decorated pyrimidines, which are often challenging to synthesize via traditional methods. acs.orgbohrium.com

Table 2: Overview of Sustainable Iridium-Catalyzed Pyrimidine Synthesis

Feature Description Reference
Catalyst PN5P-Ir–pincer complexes acs.orgbohrium.com
Reactants Amidines and up to three alcohols acs.orgbohrium.com
Reaction Type Multicomponent Reaction (Condensation/Dehydrogenation) acs.orgbohrium.com
Sustainability Uses alcohols from biomass; liberates H₂ and H₂O acs.orgbohrium.com
Yield Up to 93% acs.orgbohrium.com
Key Advantage High regioselectivity for unsymmetrical products acs.orgbohrium.com

In the context of producing specific halogenated pyrimidine intermediates, efficiency is key. While direct synthesis protocols for this compound are not extensively detailed in the provided literature, the synthesis of its isomer, 5-Bromo-N-methylpyrimidin-2-amine, has been reported. nih.gov The procedure involves refluxing 5-bromo-hexahydro-pyrimidine with 1,3-propanediamine in benzene (B151609) for 18 hours, yielding the product after washing and purification. nih.gov

Furthermore, efficient protocols for analogous structures highlight relevant synthetic strategies. For example, an efficient synthesis of 2-bromo-5-methylpyrazine (B1289261) was achieved by converting 5-methylpyrazine-2-carboxylic acid to the corresponding amide. tsijournals.com This amide underwent Hofmann degradation to produce the amine, which was then subjected to diazotization and in-situ bromination. tsijournals.com Additionally, palladium-catalyzed Suzuki cross-coupling reactions of commercially available 5-bromo-2-methylpyridin-3-amine with various arylboronic acids represent an efficient method for creating novel pyridine derivatives. mdpi.com These established methods for related bromo-substituted aza-aromatic compounds provide valuable templates for developing efficient syntheses of this compound and its key intermediates.

Reactivity and Mechanistic Investigations of 2 Bromo N Methylpyrimidin 5 Amine

Cross-Coupling Reactions at the Bromine Center (C-2)

The primary site of reactivity for cross-coupling on 2-Bromo-N-methylpyrimidin-5-amine is the carbon-bromine bond at the 2-position. This position is susceptible to reaction with a variety of coupling partners through transition metal catalysis, enabling the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for several key palladium-catalyzed transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the C-2 position.

The reaction mechanism generally begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. nih.gov The final step is reductive elimination, which forms the C-C bond in the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields, with systems like Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane (B91453) being effective for related pyrimidine (B1678525) substrates. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
CatalystBaseSolventTemperature (°C)Yield (%)Ref
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060 mdpi.com
Pd(OAc)₂ / LigandK₂CO₃Toluene/Methanol (B129727)/Water-High researchgate.net
Pd/CO₂ (promoter)Aqueous-Good to Excellent researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. rsc.org This reaction, applied to this compound, results in the synthesis of 2-alkynyl-N-methylpyrimidin-5-amines, which are valuable precursors for various functional materials. researchgate.net

The process is typically co-catalyzed by palladium and a copper salt. nih.gov The palladium catalyst activates the C-Br bond through oxidative addition. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. The subsequent reductive elimination from the palladium center yields the final coupled product and regenerates the active palladium(0) catalyst. researchgate.netnih.gov Efficient catalytic systems often involve a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, such as BrettPhos, and a base like DABCO. nih.gov

Table 2: Typical Catalytic Systems for Sonogashira Coupling
Palladium CatalystLigandCopper Co-catalystBaseApplicationRef
Pd(OAc)₂BrettPhosNot specifiedDABCOMechanochemical coupling of aryl halides nih.gov
VariousDMEDACu(I) saltsNot specifiedCoupling of aryl iodides and alkynes researchgate.net
PdCl₂(PPh₃)₂PPh₃CuIEt₃NGeneral C(sp²)-C(sp) bond formation rsc.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). openochem.orgorganic-chemistry.org This method allows for the formation of a C-C bond by introducing a wide variety of organic groups (R²) from the organostannane (R³₃Sn-R²) to the C-2 position of the pyrimidine ring.

The catalytic cycle is analogous to other palladium-catalyzed couplings. openochem.orgnumberanalytics.com It starts with the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst. libretexts.org The next step is transmetalation, where the R² group from the organostannane is transferred to the palladium(II) complex, displacing the halide. libretexts.org The cycle concludes with reductive elimination of the desired product, regenerating the Pd(0) catalyst. openochem.org While highly versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 3: General Parameters for Stille Coupling
Palladium CatalystLigandOrganotin ReagentElectrophileKey FeatureRef
Pd(PPh₃)₄PPh₃R₃Sn-(Aryl/Alkenyl)Aryl/Alkenyl-BrVersatile C-C bond formation organic-chemistry.orgwikipedia.org
Pd(dba)₂P(2-furyl)₃R₃Sn-R'Aryl-ILarge rate accelerations observed libretexts.org
Pd(OAc)₂DabcoOrganostannateAryl-BrEfficient system for aryl bromides organic-chemistry.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing N²-substituted N⁵-methylpyrimidin-2,5-diamines from this compound.

The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.orgnumberanalytics.com The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex. wikipedia.org Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. libretexts.org The success of this reaction often relies on the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like LiHMDS or sodium tert-butoxide. researchgate.netnih.gov

Table 4: Effective Catalyst Systems for Buchwald-Hartwig Amination of Halo-aminopyridines
Palladium PrecatalystLigandBaseSubstrateAmineRef
RuPhos-precatalystRuPhosLiHMDS3-Halo-2-aminopyridineSecondary Amines nih.gov
BrettPhos-precatalystBrettPhosLiHMDS3-Halo-2-aminopyridinePrimary Amines nih.gov
SPhos-precatalystSPhosK₃PO₄5-Bromo-2-aminopyridinePiperidine nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still relevant method for forming carbon-heteroatom bonds. nih.gov For this compound, these reactions are primarily used for C-N bond formation, such as N-arylation.

The mechanism of copper-catalyzed N-arylation, often referred to as the Goldberg reaction when applied to amides, is believed to involve a Cu(I) species. nih.gov In the case of coupling with an amine, a Cu(I) amidate complex can be formed. The reaction may proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov Often, these reactions require ligands, such as diamines or amino acids, to facilitate the process and can be performed with various copper sources like CuI or CuBr. acs.orgnih.govrsc.org For instance, the N-arylation of related aminopyrimidines has been achieved using copper(II) acetate (B1210297) with arylboronic acids. researchgate.net

Table 5: Conditions for Copper-Catalyzed N-Arylation
Copper SourceLigandBaseCoupling PartnerApplicationRef
CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄AmidesN-arylation of amides with aryl iodides nih.gov
Cu(II) acetateNone specifiedNot specifiedArylboronic AcidsN-arylation of aminopyrimidines researchgate.net
CuBr2-aminopyrimidine-4,6-diolTBAFImidazolesSolvent-free N-arylation of imidazoles acs.org

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like bromine. The reactivity of this compound in nucleophilic substitution reactions is centered on the displacement of the bromide ion from the C2 position.

Direct Nucleophilic Aromatic Substitution (SNAr) Pathways

The primary mechanism for nucleophilic substitution on the this compound ring is the direct Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is highly favored at the C2 and C4 positions of the pyrimidine ring because the anionic intermediate is effectively stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. stackexchange.com In the case of this compound, the bromine atom at the C2 position is primed for substitution.

The SNAr mechanism proceeds via a two-step addition-elimination process youtube.com:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which is bonded to the bromine. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyrimidine ring is temporarily broken in this step. stackexchange.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

This pathway is common for the reaction of various nucleophiles with halopyrimidines. stackexchange.com The reaction's success is often dependent on the strength of the nucleophile and the reaction conditions. Studies on analogous structures like 2,4-dichloropyrimidines have shown that reactions with nucleophiles such as amines proceed efficiently, though sometimes with competing reactions at different positions. acs.org

Table 1: Predicted SNAr Reactions of this compound
Nucleophile (Nu-)Reagent ExamplePredicted Product
AlkoxideSodium Methoxide (NaOCH3)2-Methoxy-N-methylpyrimidin-5-amine
ThiolateSodium Thiophenoxide (NaSPh)N-methyl-2-(phenylthio)pyrimidin-5-amine
AminePyrrolidineN-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine
CyanideSodium Cyanide (NaCN)5-(methylamino)pyrimidine-2-carbonitrile

Reactivity Profile of the N-methylpyrimidin-5-amine Group

However, the amino group itself is a reactive site. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. Consequently, it can undergo reactions with various electrophiles. For instance, in the presence of acylating agents like acetic anhydride (B1165640) or alkylating agents like methyl iodide, the N-methylamino group can be converted to an amide or a tertiary amine, respectively. This reactivity is a key consideration in planning synthetic routes, as the amino group may require protection to prevent unwanted side reactions during transformations intended for other parts of the molecule. The acidity of the amino group proton is also a factor, with studies on aminopyrimidines showing that the pKa can be influenced by the positions of the ring nitrogens. cdnsciencepub.com

Electrophilic Reactions Involving the Pyrimidine Nucleus

Electrophilic aromatic substitution is generally difficult on pyrimidine rings due to their electron-deficient nature. lumenlearning.com The ring nitrogens strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. However, the presence of the strongly activating N-methylamino group at the C5 position can counteract this deactivation to some extent, potentially allowing for electrophilic substitution to occur under specific conditions.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic pathways.

Elucidation of Reaction Pathways and Intermediates in Pyrimidine Derivatization

The derivatization of pyrimidines can proceed through several pathways, with the specific route depending on the reagents and conditions.

SNAr Intermediates: As discussed in section 3.2.1, the key intermediate in nucleophilic substitution is the Meisenheimer complex. nih.gov This tetrahedral intermediate is stabilized by the delocalization of the negative charge onto the ring nitrogens. The stability of this intermediate is a determining factor for the reaction rate. stackexchange.com Some studies have indicated that certain nucleophilic aromatic substitutions may proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, avoiding a discrete intermediate, particularly when the ring is not strongly activated. nih.gov

Cross-Coupling Pathways: The C-Br bond at the C2 position is a suitable handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions proceed through a well-established catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, and the desired product is released, regenerating the palladium(0) catalyst.

Radical Pathways: In some instances, pyrimidine reactions can involve radical intermediates. For example, studies on the reactivity of pyrimidine radicals in RNA have shown that these species can lead to strand scission and the formation of tandem lesions. acs.org While less common for simple synthetic transformations, the potential for radical pathways should be considered, especially under photochemical or radical-initiating conditions.

Understanding Regioselectivity and Chemoselectivity in Brominated Pyrimidines

Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preference for reaction with one functional group over another. wikipedia.orgyoutube.com Both are critical concepts in the chemistry of this compound.

Regioselectivity:

Nucleophilic Attack: There is high regioselectivity for nucleophilic attack at the C2 position. The positions adjacent to the ring nitrogens (C2, C4, C6) are the most electrophilic. The C2 position is particularly activated, making the displacement of the bromine the most probable outcome in an SNAr reaction. stackexchange.com Studies on 2,4-dichloropyrimidines have demonstrated that while substitution can occur at both C2 and C4, the selectivity can be controlled by the choice of nucleophile, base, and catalyst. acs.org

Electrophilic Attack: If an electrophilic substitution were to occur, it would be directed to the C4 or C6 positions by the activating N-methylamino group at C5.

Metalation: Directed ortho-metalation is another potential regioselective transformation. Using a strong base like n-butyllithium could potentially lead to deprotonation at the C6 position, ortho to the directing amino group, creating a lithiated intermediate that can be trapped with an electrophile. This strategy has been used to functionalize the C6 position in 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Chemoselectivity: The molecule possesses two main reactive sites for many transformations: the C-Br bond and the N-methylamino group.

SNAr vs. Amine Reaction: When reacting with a reagent that is both a strong nucleophile and a base, there can be competition between SNAr at the C2 position and reaction at the N-methylamino group (e.g., deprotonation or acylation).

Controlling Chemoselectivity: To achieve a desired transformation, it is often necessary to use protecting groups. For example, to perform a cross-coupling reaction at the C2 position without interference from the amino group, the amine can first be protected (e.g., as an acetamide). The coupling reaction is then carried out, followed by deprotection to reveal the free amine. This approach ensures that the reaction occurs at the intended site. Studies on other heterocyclic systems have shown that chemoselectivity between different reactive sites, such as N- vs. O-alkylation, is a common challenge that can be overcome with careful selection of reagents and conditions. acs.orgnih.gov

Table 2: Regio- and Chemoselectivity in Reactions of this compound
Reaction TypeReagent(s)Major Product SiteNotes on Selectivity
Nucleophilic Substitution Strong Nucleophile (e.g., RO-, RS-)C2High regioselectivity for substitution of Br.
Electrophilic Substitution Electrophile (e.g., NO2+)C4/C6Regioselectivity directed by the C5-NHMe group. Reaction is generally disfavored.
Suzuki Coupling ArB(OH)₂, Pd catalyst, BaseC2Chemoselective for C-Br bond. Amine may require protection.
Acylation Acetyl ChlorideN-atom of amineHigh chemoselectivity for the more nucleophilic amino group.
Directed Metalation n-BuLi, then Electrophile (E+)C6Regioselectivity directed by the C5-NHMe group.

Advanced Spectroscopic and Structural Characterization of 2 Bromo N Methylpyrimidin 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Bromo-N-methylpyrimidin-5-amine, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structural framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring contains two protons, which, due to their different positions relative to the substituents, are chemically non-equivalent and should appear as two separate signals in the aromatic region of the spectrum. The methyl group attached to the nitrogen atom will produce a signal in the aliphatic region, and its coupling to the adjacent N-H proton can provide further structural information. The amine proton itself typically appears as a broader signal whose chemical shift can be solvent-dependent.

Expected ¹H NMR Spectral Data:

Pyrimidine Protons (H-4 and H-6): These protons are anticipated to appear as singlets in the downfield region (typically δ 8.0-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

N-Methyl Protons (-CH₃): A signal corresponding to the three methyl protons is expected in the upfield region (typically δ 2.8-3.2 ppm). This signal may appear as a doublet if it couples with the N-H proton, or as a singlet if this coupling is absent or averaged out.

Amine Proton (-NH): The amine proton signal is often observed as a broad singlet (typically δ 4.5-5.5 ppm), which can exchange with deuterium (B1214612) upon the addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H-4/H-6 ~8.2 Singlet
H-6/H-4 ~8.4 Singlet
-NH ~5.0 Broad Singlet

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. udel.edu Given the molecular structure of this compound, five distinct carbon signals are expected. The chemical shifts are heavily influenced by the hybridization of the carbon atoms and the electronegativity of their neighbors. compoundchem.com

Expected ¹³C NMR Spectral Data:

Pyrimidine Carbons: The four carbons of the pyrimidine ring will have characteristic chemical shifts. The carbon atom bonded to the bromine (C-2) is expected to be significantly downfield. The carbons adjacent to the ring nitrogens (C-4 and C-6) will also be downfield, while the carbon bearing the amino group (C-5) will be influenced by the nitrogen's electron-donating character.

N-Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 (C-Br) ~160
C-4/C-6 ~155
C-6/C-4 ~158
C-5 (C-NH) ~125

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are often essential for the unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is critical for confirming the connectivity of the pyrimidine ring and the placement of the substituents. For instance, an HMBC correlation between the N-methyl protons and the C-5 carbon of the pyrimidine ring would definitively confirm the N-methylamino group's position.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, allowing for the determination of the compound's elemental formula. For this compound (C₅H₆BrN₃), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can confirm that the measured mass and isotopic distribution match the calculated values for C₅H₆BrN₃.

The fragmentation of the molecular ion upon electron impact provides further structural clues. arkat-usa.org Plausible fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br): This would result in a fragment ion [M-Br]⁺.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would yield an [M-CH₃]⁺ ion.

Fission of the pyrimidine ring: The heterocyclic ring can break apart, leading to the loss of small neutral molecules like hydrogen cyanide (HCN).

Table 3: Predicted HRMS Fragments for this compound

Fragment Ion Description Predicted m/z
[C₅H₆⁷⁹BrN₃]⁺ Molecular Ion (⁷⁹Br) 186.97
[C₅H₆⁸¹BrN₃]⁺ Molecular Ion (⁸¹Br) 188.97
[C₅H₆N₃]⁺ Loss of •Br 108.06
[C₄H₃⁷⁹BrN₃]⁺ Loss of •CH₃ 171.95

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to separate components of a mixture and identify them. nih.gov For this compound, an LC-MS method would be developed to assess the purity of a synthesized sample. The liquid chromatography stage separates the target compound from any unreacted starting materials, by-products, or isomers based on their differential partitioning between a stationary and a mobile phase. The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides the mass-to-charge ratio of the eluting compounds, allowing for the confident identification of the main product peak and any impurities present, even at very low levels. nih.gov This method is crucial for ensuring the sample's integrity for subsequent use.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure, bonding, and functional groups present in a compound. The primary methods, FT-IR and Raman spectroscopy, probe the distinct vibrational modes of the molecule.

While specific experimental FT-IR spectra for this compound are not extensively documented in the reviewed literature, a detailed analysis of its molecular structure allows for the prediction of its characteristic infrared absorption bands. The molecule contains a secondary amine (N-H), a methyl group (C-H), a pyrimidine ring (C=N, C=C), and a carbon-bromine (C-Br) bond, each associated with specific vibrational frequencies.

The N-H stretching vibration of the secondary amine is expected to produce a single, moderate band in the region of 3350-3310 cm⁻¹. Aromatic C-H stretching vibrations from the pyrimidine ring typically appear between 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is anticipated in the 2975-2860 cm⁻¹ range. The N-H bending vibration is expected near 1650-1580 cm⁻¹. The pyrimidine ring itself will exhibit characteristic stretching vibrations (C=C and C=N) in the fingerprint region, approximately between 1600 cm⁻¹ and 1400 cm⁻¹. The C-N stretch of the aromatic amine is predicted to be a strong band in the 1335-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be observed at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3350 - 3310
Secondary AmineN-H Bend1650 - 1580
Pyrimidine RingC-H Stretch3100 - 3000
Pyrimidine RingC=C, C=N Stretch1600 - 1400
Methyl GroupC-H Stretch2975 - 2860
Aromatic AmineC-N Stretch1335 - 1250
BromoalkaneC-Br Stretch680 - 515

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. For the compound of interest, crystallographic studies reveal precise bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal lattice. nih.govnih.gov The compound, systematically named 5-Bromo-N-methylpyrimidin-2-amine in crystallographic literature, provides a clear picture of its solid-state architecture. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₅H₆BrN₃
Formula Weight188.04 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9900 (8)
b (Å)9.862 (2)
c (Å)10.006 (2)
α (°)61.57 (3)
β (°)83.84 (3)
γ (°)87.45 (3)
Volume (ų)344.24 (16)
Z (molecules/unit cell)2
Temperature (K)293

Data sourced from Acta Crystallographica Section E. nih.gov

In the crystalline state, the molecules of this compound are organized through a network of hydrogen bonds. nih.govnih.gov These non-covalent interactions are crucial in stabilizing the crystal structure. The analysis reveals the presence of N-H···N, C-H···N, and C-H···Br hydrogen bonds. nih.gov

The strongest of these is the N-H···N interaction, where the hydrogen atom from the methylamino group of one molecule forms a bond with a nitrogen atom of the pyrimidine ring of an adjacent molecule. These interactions link the molecules into chains. These chains are further connected by weaker C-H···N and C-H···Br interactions, ultimately forming a two-dimensional network that lies in the (011) plane of the crystal lattice. nih.gov

Table 3: Hydrogen Bond Geometry (Å, °) in the Crystal Structure

D—H···AD-HH···AD···AD-H···A
N1—H1A···N2ⁱ0.862.193.035 (7)169
C1—H1B···Brⁱⁱ0.962.853.751 (8)157
C5—H5A···N3ⁱⁱⁱ0.932.593.357 (7)140

Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1; (iii) -x, -y+1, -z+1. Data sourced from Acta Crystallographica Section E. nih.gov

Conformational analysis of the molecule in its crystalline form shows that the pyrimidine ring is essentially planar, with a root-mean-square deviation of only 0.007 Å. nih.govnih.gov The bromine atom and the nitrogen atom of the methylamino group are nearly coplanar with the ring, with very small deviations. nih.gov

However, the methyl carbon atom is slightly out of this plane, with a displacement of 0.100 (15) Å. nih.gov This slight deviation results in a dihedral angle of 4.5 (3)° between the plane of the pyrimidine ring and the attached methylamine (B109427) group. nih.gov This conformation is stabilized by the network of intermolecular hydrogen bonds within the crystal.

Computational and Theoretical Investigations of 2 Bromo N Methylpyrimidin 5 Amine

Molecular Interaction Studies

While not explicitly part of the initial DFT calculations, the results from MEP and NBO analyses are fundamental to studying how 2-Bromo-N-methylpyrimidin-5-amine would interact with other molecules. For example, the MEP map identifies regions likely to act as hydrogen bond donors and acceptors. nih.gov A study of the isomer 5-Bromo-N-methylpyrimidin-2-amine revealed intermolecular C-H···N, C-H···Br, and N-H···N hydrogen bonding interactions in its crystal structure, which form a two-dimensional network. nih.govnih.gov Similar interactions would be expected for the title compound and could be modeled computationally to understand its potential crystal packing or its binding to a biological target.

Non-Covalent Interactions

Non-covalent interactions are paramount in determining the conformation, stability, and intermolecular recognition properties of a molecule. For this compound, several key non-covalent forces are at play, dictated by its distinct structural components: the pyrimidine (B1678525) ring, the bromine atom, and the N-methylamino group. Computational methods, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis, are instrumental in characterizing these interactions.

The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact favorably with nucleophiles like lone pairs on oxygen or nitrogen atoms. The N-methylamino group and the nitrogen atoms within the pyrimidine ring are key sites for hydrogen bonding. The secondary amine (N-H) can act as a hydrogen bond donor, while the amine nitrogen and the two ring nitrogens can serve as hydrogen bond acceptors. Furthermore, the aromatic pyrimidine ring can engage in π-stacking and π-alkyl interactions.

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Energy (kcal/mol)
Hydrogen Bond-NH (of N-methylamino)Lone pair atom (e.g., O, N)3 - 10
Hydrogen BondExternal H-donor (e.g., H₂O)Pyrimidine N, Amine N3 - 10
Halogen BondC-Br (σ-hole)Lone pair atom (e.g., O, N)1 - 5
π-π StackingPyrimidine RingAromatic Ring2 - 10
π-AlkylPyrimidine RingAlkyl group (e.g., -CH₃)1 - 2

Ligand-Based Pharmacophore Modeling for Structural Features

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This approach is particularly valuable when the structure of the biological target is unknown. By analyzing the structural features of this compound, a hypothetical pharmacophore model can be constructed.

The key pharmacophoric features of this compound would include:

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyrimidine ring and the nitrogen of the N-methylamino group.

Hydrogen Bond Donor (HBD): The hydrogen atom attached to the nitrogen of the N-methylamino group.

Aromatic Ring (AR): The pyrimidine ring itself, which can be involved in aromatic interactions with a receptor.

Hydrophobic (HY)/Miscellaneous Feature: The bromine atom can contribute to hydrophobic interactions or act as a unique feature recognized by a specific binding pocket.

These features can be mapped in 3D space to create a model that represents the ideal interaction points for binding to a macromolecular target. This model can then be used to screen virtual compound libraries to find other molecules with similar pharmacophoric patterns, potentially leading to the discovery of new active compounds.

Table 2: Pharmacophoric Features of this compound

FeatureStructural OriginPotential Role in Molecular Recognition
Hydrogen Bond Acceptor (HBA)Pyrimidine Ring NitrogensForms directional interactions with H-bond donors in a binding site.
Hydrogen Bond Acceptor (HBA)N-methylamino NitrogenCan accept a hydrogen bond from a biological target.
Hydrogen Bond Donor (HBD)N-H of N-methylaminoCan donate a hydrogen bond to an acceptor group on a target.
Aromatic Ring (AR)Pyrimidine RingParticipates in π-stacking or hydrophobic interactions.
Hydrophobic/Halogen FeatureBromine AtomOccupies a hydrophobic pocket or forms a halogen bond.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions. For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

Theoretical calculations, often employing DFT, can be used to map the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting material (this compound and the nucleophile) and the final product.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS, often a Meisenheimer complex in SNAr reactions, provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

By modeling these parameters, chemists can predict the feasibility of a reaction, understand the influence of different nucleophiles, and rationalize the regioselectivity of the substitution. For instance, calculations can confirm that substitution is more favorable at the C2 position (bearing the bromine) compared to other positions on the pyrimidine ring.

Table 3: Computational Data for Reaction Mechanism Analysis (SNAr)

Computational OutputDescriptionSignificance
Optimized GeometriesLowest energy structures of reactants, intermediates, and products.Provides bond lengths and angles for stable species.
Transition State (TS) StructureThe structure at the peak of the energy profile connecting reactants and products.Reveals the nature of the bond-breaking/forming process.
Activation Energy (ΔG‡)Energy difference between the transition state and the reactants.Quantifies the kinetic barrier; predicts reaction rate.
Reaction Energy (ΔGrxn)Energy difference between the products and the reactants.Indicates the thermodynamic favorability of the reaction (exergonic vs. endergonic).

2 Bromo N Methylpyrimidin 5 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The presence of a reactive bromine atom at the 2-position of the pyrimidine ring makes 2-Bromo-N-methylpyrimidin-5-amine an excellent precursor for the synthesis of a wide range of functionalized pyrimidine derivatives. This transformation is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides a strong indication of its synthetic potential mdpi.com. In a typical Suzuki coupling, the bromo-pyrimidine would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl- or 2-heteroaryl-N-methylpyrimidin-5-amine derivative. This reaction is highly valued for its tolerance of a wide variety of functional groups and generally provides good to excellent yields mdpi.com.

The general scheme for such a reaction would be as follows:

Suzuki Coupling Reaction SchemeA general representation of a Suzuki cross-coupling reaction.

Similarly, the Buchwald-Hartwig amination offers a pathway to introduce various amino groups at the 2-position by coupling the bromo-pyrimidine with a primary or secondary amine. This reaction is also palladium-catalyzed and is crucial for the synthesis of molecules with diverse nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

The Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkyne moieties by reacting the bromo-pyrimidine with a terminal alkyne. This opens up further avenues for diversification, as the resulting alkyne can undergo a variety of subsequent transformations.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for functionalizing this compound, based on the known reactivity of similar bromo-azaheterocycles.

Reaction NameCoupling PartnerResulting Functional GroupCatalyst System (Typical)
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidAryl/HeteroarylPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Buchwald-Hartwig AminationPrimary/Secondary AmineSubstituted AminoPd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Sonogashira CouplingTerminal AlkyneAlkynylPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)
Heck CouplingAlkeneAlkenylPd catalyst, Base (e.g., Et₃N)
Stille CouplingOrganostannaneAryl/Vinyl/AlkylPd catalyst
Negishi CouplingOrganozinc ReagentAryl/Vinyl/AlkylPd or Ni catalyst

This table is illustrative of the potential reactivity and is based on established palladium-catalyzed cross-coupling reactions.

Role in the Construction of Complex Heterocyclic Systems

Beyond simple functionalization, this compound serves as a key building block for the construction of more complex, fused heterocyclic systems. The pyrimidine core, with its multiple nitrogen atoms, is a common feature in a vast number of biologically active molecules, and the ability to build upon this scaffold is of great interest in medicinal chemistry.

The strategic placement of the amino and bromo substituents on the pyrimidine ring allows for sequential reactions to form fused rings. For instance, the amino group can act as a nucleophile to participate in cyclization reactions. Following a cross-coupling reaction at the 2-position to introduce a suitable functional group, an intramolecular cyclization can be triggered to form bicyclic systems.

For example, if a substituent bearing a carboxylic acid or an aldehyde is introduced at the 2-position via a Suzuki coupling, a subsequent intramolecular condensation with the 5-amino group could lead to the formation of a fused pyrimido-diazepine or a similar heterocyclic system. The specific nature of the fused ring would depend on the nature of the coupled fragment and the reaction conditions employed.

The synthesis of fused pyrimidine systems is a significant area of research due to the prevalence of these scaffolds in approved drugs and drug candidates frontiersin.org. The versatility of this compound as a starting material allows for the generation of a library of diverse fused heterocyclic compounds for biological screening.

Applications in the Development of Advanced Chemical Scaffolds

In the field of drug discovery and materials science, the concept of a "chemical scaffold" refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is an excellent example of a molecule that can be utilized in the development of such advanced chemical scaffolds.

The pyrimidine ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including a number of kinase inhibitors arabjchem.orgnih.gov. By using this compound as a starting point, chemists can systematically modify the substituents at the 2- and 5-positions to explore the structure-activity relationship (SAR) of a particular class of compounds.

For instance, in the development of a new series of kinase inhibitors, the N-methylpyrimidin-5-amine core could be the central scaffold that binds to the hinge region of the kinase enzyme. The substituent introduced at the 2-position via cross-coupling reactions could then be varied to optimize interactions with other parts of the ATP-binding pocket, thereby improving potency and selectivity. The versatility of a similar compound, 2-Bromo-N,N-dimethylpyridin-4-amine, as an intermediate for advanced materials further highlights the potential of such bromo-amino-azaheterocycles in creating novel molecular frameworks nbinno.com.

The ability to readily diversify the structure around the pyrimidine core makes this compound a valuable tool for generating compound libraries for high-throughput screening and for the optimization of lead compounds in drug discovery programs.

Strategic Intermediate in Convergent Synthesis

This compound is an ideal strategic intermediate for use in convergent synthetic strategies. Its well-defined structure and predictable reactivity allow it to be prepared and functionalized independently before being coupled with another complex fragment of the target molecule.

For example, in the total synthesis of a complex natural product or a novel drug candidate containing a substituted pyrimidine moiety, one synthetic route could focus on preparing a complex fragment containing a boronic acid or an organotin group. In parallel, this compound could be synthesized and, if necessary, further modified. The two fragments could then be joined in a late-stage Suzuki or Stille coupling reaction to complete the synthesis.

Future Research Directions and Unexplored Avenues for 2 Bromo N Methylpyrimidin 5 Amine

Development of Novel and More Efficient Synthetic Pathways

The pursuit of novel and more efficient synthetic pathways for 2-Bromo-N-methylpyrimidin-5-amine is a key area for future research. Current synthetic methods can often be improved in terms of yield, atom economy, and environmental impact. Future work will likely focus on the development of greener and more sustainable synthetic routes.

One promising approach is the use of multicomponent reactions, which can construct complex molecules like pyrimidines from simple starting materials in a single step. An iridium-catalyzed multicomponent synthesis has been demonstrated for pyrimidines, utilizing amidines and up to three different alcohols. organic-chemistry.org This method is notable for its regioselectivity and the liberation of only hydrogen and water as byproducts, making it a highly sustainable process. organic-chemistry.org Adapting such a strategy for the synthesis of this compound could significantly improve efficiency.

Another avenue of exploration is the refinement of existing condensation reactions. The synthesis of pyrimidine (B1678525) derivatives has been achieved through the condensation of α,β-unsaturated ketones with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov Future research could investigate novel catalysts or reaction conditions to improve the yields and reduce the reaction times of similar condensation strategies for producing this compound.

Synthetic Strategy Potential Advantages Key Research Focus
Multicomponent ReactionsHigh atom economy, reduced waste, convergent synthesis.Development of catalysts and reaction conditions for the specific incorporation of bromo and methylamino functionalities.
Catalytic CondensationImproved yields, milder reaction conditions.Screening of novel catalysts (e.g., organocatalysts, metal catalysts) to enhance reaction efficiency and selectivity.
C-H ActivationDirect functionalization of the pyrimidine core, step-economy.Exploration of regioselective C-H amination and bromination techniques on a pyrimidine scaffold.

Exploration of Unconventional Reactivity Modes and Regioselectivity

The reactivity of the this compound scaffold offers a rich field for investigation. The interplay between the electron-withdrawing bromo group and the electron-donating methylamino group can lead to interesting and potentially novel reactivity patterns.

Future research will likely delve into the regioselectivity of reactions involving this compound. For instance, studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown regioselective displacement, highlighting the influence of substituents on the pyrimidine ring. researchgate.net Understanding and controlling the regioselectivity of nucleophilic aromatic substitution, cross-coupling reactions, and other transformations will be crucial for utilizing this compound as a versatile building block.

The exploration of unconventional reaction conditions, such as photochemical, electrochemical, or mechanochemical methods, could unveil new reactivity modes. These techniques can provide alternative energy inputs to drive reactions that are not feasible under traditional thermal conditions, potentially leading to the discovery of novel transformations and products.

Advanced In Situ Spectroscopic Monitoring of Reactions

To develop more efficient and controlled synthetic processes, a deep understanding of the reaction mechanism is essential. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters. nih.gov

Future research on the synthesis of this compound and its subsequent reactions would benefit greatly from the application of techniques such as:

In situ NMR (Nuclear Magnetic Resonance): To track the concentration of reactants, products, and intermediates over time.

In situ FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: To monitor changes in functional groups and bonding, helping to identify transient species.

In situ Mass Spectrometry: To detect and identify reaction components directly from the reaction mixture.

The data obtained from these in situ studies can be used to build detailed kinetic models of the reactions, leading to optimized reaction conditions and improved process control. nih.gov The use of synchrotron-based techniques could also provide a deeper understanding of the molecular-scale complexities of these reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. mit.eduyoutube.com The integration of these technologies into the synthesis of this compound represents a significant area for future development.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com For the synthesis of this compound, a continuous flow process could be developed, potentially telescoping multiple reaction steps without the need for intermediate isolation and purification. mit.edu This approach has been successfully used for the synthesis of various pharmaceutical compounds and could be adapted for pyrimidine derivatives. acs.org

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization process. youtube.com By combining automated platforms with in situ analytics, it is possible to create closed-loop optimization systems where the platform autonomously explores the reaction space to find the optimal conditions.

Technology Application to this compound Potential Benefits
Flow ChemistryContinuous synthesis of the target compound and its derivatives.Improved process control, enhanced safety for handling hazardous reagents, easier scalability. youtube.com
Automated SynthesisHigh-throughput screening of catalysts, solvents, and other reaction parameters.Accelerated reaction optimization, rapid generation of compound libraries for structure-activity relationship studies.

Machine Learning and AI in Reaction Prediction and Optimization

For this compound, ML models could be trained on existing data for pyrimidine chemistry to predict its reactivity in various transformations. medium.com This could help chemists to prioritize experiments and avoid unpromising reaction pathways. AI algorithms can also be used to analyze complex datasets from high-throughput experiments to identify subtle relationships between reaction parameters and outcomes, leading to more effective optimization strategies. eurekalert.org

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